molecular formula C20H28N2 B14218094 N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine CAS No. 548477-06-1

N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine

Cat. No.: B14218094
CAS No.: 548477-06-1
M. Wt: 296.4 g/mol
InChI Key: QMBWRDPUZPHBOK-UHFFFAOYSA-N
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Description

N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an octan-2-yl group and a phenyl group attached to a benzene-1,4-diamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with octan-2-yl halide in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:

Benzene-1,4-diamine+Octan-2-yl halideN 1 -(Octan-2-yl)-N 1 -phenylbenzene-1,4-diamine\text{Benzene-1,4-diamine} + \text{Octan-2-yl halide} \rightarrow \text{N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine} Benzene-1,4-diamine+Octan-2-yl halide→N 1 -(Octan-2-yl)-N 1 -phenylbenzene-1,4-diamine

Industrial Production Methods: In an industrial setting, the production of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl~2~, Br2) or nitrating agents (HNO~3~/H~2~SO~4~).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine can be compared with other similar compounds, such as:

  • N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,3-diamine
  • N~1~-(Octan-2-yl)-N~1~-phenylbenzene-1,2-diamine
  • N~1~-(Hexan-2-yl)-N~1~-phenylbenzene-1,4-diamine

These compounds share structural similarities but may differ in their chemical properties and applications. The uniqueness of N1-(Octan-2-yl)-N~1~-phenylbenzene-1,4-diamine lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

548477-06-1

Molecular Formula

C20H28N2

Molecular Weight

296.4 g/mol

IUPAC Name

4-N-octan-2-yl-4-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C20H28N2/c1-3-4-5-7-10-17(2)22(19-11-8-6-9-12-19)20-15-13-18(21)14-16-20/h6,8-9,11-17H,3-5,7,10,21H2,1-2H3

InChI Key

QMBWRDPUZPHBOK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)N(C1=CC=CC=C1)C2=CC=C(C=C2)N

Origin of Product

United States

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